3-Methyl-5-(piperazin-1-yl)-1,2,4-oxadiazole
Description
Overview of Heterocyclic Chemistry in Drug Discovery
Heterocyclic chemistry is a fundamental pillar of drug discovery, with a vast number of pharmaceuticals incorporating these cyclic structures. Heterocycles are cyclic compounds containing at least one atom other than carbon within their ring system, such as nitrogen, oxygen, or sulfur. This structural feature imparts unique physicochemical properties that are often crucial for biological activity. The presence of heteroatoms allows for a wide range of interactions with biological targets like enzymes and receptors through hydrogen bonding, dipole-dipole interactions, and other non-covalent forces.
The versatility of heterocyclic scaffolds enables medicinal chemists to fine-tune molecular properties such as solubility, lipophilicity, metabolic stability, and bioavailability. By modifying the heterocyclic core or its substituents, researchers can systematically optimize a compound's efficacy and pharmacokinetic profile, a process central to the development of new drugs.
Significance of the 1,2,4-Oxadiazole (B8745197) Ring System as a Bioisostere and Pharmacophore
The 1,2,4-oxadiazole is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This ring system has garnered significant attention in medicinal chemistry due to its dual role as a versatile pharmacophore and a bioisostere for several common functional groups. nih.govnih.gov Its unique electronic properties and rigid, planar structure make it an attractive component in the design of biologically active molecules. researchgate.net
Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a key tool in drug design. The 1,2,4-oxadiazole ring is widely recognized as a successful bioisostere for ester and amide functionalities. dntb.gov.uanih.govresearchgate.net This substitution is particularly valuable because esters and amides are often susceptible to hydrolysis by metabolic enzymes, leading to poor stability and short half-lives in the body. The 1,2,4-oxadiazole ring is metabolically robust and resistant to such degradation, thereby improving the pharmacokinetic profile of a drug candidate. dntb.gov.uanih.gov
The ability of the nitrogen atoms in the 1,2,4-oxadiazole ring to act as hydrogen bond acceptors allows it to mimic the key interactions of the carbonyl oxygen in esters and amides, thus preserving the compound's binding affinity for its biological target. researchgate.net This bioisosteric relationship has been successfully applied to replace not only esters and amides but also other functionalities like carboxylic acids, carbamates, and hydroxamic esters. rjptonline.orgthieme-connect.com
| Original Functional Group | Bioisosteric Replacement | Key Advantage of Replacement |
|---|---|---|
| Ester | 1,2,4-Oxadiazole | Increased metabolic stability against hydrolysis. researchgate.net |
| Amide | 1,2,4-Oxadiazole | Resistance to enzymatic cleavage, improved pharmacokinetics. nih.govbenthamdirect.com |
| Carboxylic Acid | 1,2,4-Oxadiazole | Improved oral bioavailability and cell permeability. rjptonline.org |
| Carbamate | 1,2,4-Oxadiazole | Enhanced chemical and metabolic stability. thieme-connect.com |
| Hydroxamic Ester | 1,2,4-Oxadiazole | Reduced potential for toxicity associated with hydroxamic acids. thieme-connect.com |
Beyond its role as a bioisostere, the 1,2,4-oxadiazole ring serves as an effective aromatic linker or spacer. rjptonline.orgthieme-connect.com Its rigid and planar geometry helps to orient substituents in a specific and predictable three-dimensional arrangement. This is critical for optimizing the interaction between a drug molecule and the binding pocket of its target protein. By holding different pharmacophoric elements at a defined distance and angle, the 1,2,4-oxadiazole scaffold helps to maximize binding affinity and selectivity. thieme-connect.com
Structural Context of 3-Methyl-5-(piperazin-1-yl)-1,2,4-oxadiazole within Oxadiazole Research
The compound this compound combines the stable 1,2,4-oxadiazole core with two key substituents: a methyl group at the C3 position and a piperazine (B1678402) ring at the C5 position. The methyl group is a small, lipophilic substituent that can influence steric interactions and metabolic stability. The piperazine moiety is a common scaffold in medicinal chemistry, known for its ability to improve aqueous solubility and serve as a versatile linker to other functional groups. nih.gov
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established, typically involving the cyclization of an O-acyl amidoxime (B1450833) intermediate. nih.gov For a compound like this compound, this would likely involve reacting acetamidoxime (B1239325) with a piperazine-activated carbonyl compound.
The combination of an oxadiazole ring with a piperazine moiety is a recurring theme in drug discovery, creating a class of compounds with broad therapeutic potential. nih.govresearchgate.net Research has explored numerous analogs where different substituents are placed on the piperazine nitrogen and the C3 position of the oxadiazole. For example, studies have reported the synthesis of 1,2,4-oxadiazole derivatives bearing phenylpiperazine groups, often linked via a methylene (B1212753) bridge. thieme-connect.comresearchgate.net These analogs have been investigated for various biological activities, demonstrating the modularity and utility of this chemical scaffold. nih.govgoogle.com
| Analogous Scaffold | Key Structural Feature | Reported Research Area |
|---|---|---|
| Imidazole-1,2,4-oxadiazole-piperazine hybrids | An imidazole (B134444) ring is attached to the 1,2,4-oxadiazole core. | Anticancer agents. nih.gov |
| 3-Aryl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazoles | An aryl group at C3 and a methylene linker to piperazine at C5. | General drug discovery. thieme-connect.comresearchgate.net |
| 1,3,4-Oxadiazole-piperazine conjugates | The regioisomeric 1,3,4-oxadiazole (B1194373) ring is used instead. | Alzheimer's Disease, Antimicrobial. nih.govresearchgate.net |
| 1,2,4-Oxadiazole substituted piperidines | A piperidine (B6355638) ring replaces the piperazine. | Hedgehog pathway inhibitors (Anticancer). google.com |
Historical Perspectives and Emerging Trends in 1,2,4-Oxadiazole Research
The 1,2,4-oxadiazole ring was first synthesized in 1884 by Tiemann and Krüger. nih.gov However, it remained a chemical curiosity for nearly 80 years. nih.gov It was not until the 1960s that its potential in medicinal chemistry began to be realized, with the introduction of Oxolamine, a cough suppressant, as the first commercial drug containing this scaffold. nih.govchim.it
In recent decades, interest in 1,2,4-oxadiazoles has surged, with a significant increase in publications highlighting their broad spectrum of biological activities. nih.govnih.gov This renewed interest is fueled by the scaffold's favorable properties as a bioisostere and its synthetic accessibility. nih.govbenthamdirect.com
Current research trends focus on exploiting the 1,2,4-oxadiazole core to develop agents for a wide range of diseases. These include anticancer, anti-inflammatory, antimicrobial, and neuroprotective applications. researchgate.net Modern synthetic methodologies, such as microwave-assisted and solid-phase synthesis, are being employed to rapidly generate libraries of 1,2,4-oxadiazole derivatives for high-throughput screening. benthamdirect.com The continued exploration of this versatile heterocycle promises to yield new and improved therapeutic agents in the future. researchgate.netx-mol.com
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-5-piperazin-1-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-6-9-7(12-10-6)11-4-2-8-3-5-11/h8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFZZOBYMBDDRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)N2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001264491 | |
| Record name | 1-(3-Methyl-1,2,4-oxadiazol-5-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001264491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67869-92-5 | |
| Record name | 1-(3-Methyl-1,2,4-oxadiazol-5-yl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67869-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Methyl-1,2,4-oxadiazol-5-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001264491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-5-(piperazin-1-yl)-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 1,2,4 Oxadiazoles and Piperazine Derivatives
General Synthetic Strategies for the 1,2,4-Oxadiazole (B8745197) Ring System
The construction of the 1,2,4-oxadiazole ring can be achieved through several reliable synthetic routes. These methods offer flexibility in substituent patterns and are amenable to various reaction conditions, including conventional heating and microwave irradiation.
Amidoxime (B1450833) Cyclization with Carboxylic Acid Derivatives
A prevalent and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the condensation of an amidoxime with a carboxylic acid derivative, followed by cyclodehydration. nih.govchim.it This approach, often referred to as a [4+1] cycloaddition, utilizes the amidoxime as the four-atom component and the carboxylic acid derivative as the one-atom component. chim.it
The reaction typically proceeds through the initial formation of an O-acyl amidoxime intermediate. This intermediate can be isolated or generated in situ, and its subsequent cyclization to the 1,2,4-oxadiazole can be promoted by heat or the use of a dehydrating agent. ias.ac.innih.gov Various activating agents for the carboxylic acid can be employed, including carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), as well as carbonyldiimidazole (CDI). chim.itnih.gov The choice of solvent and reaction temperature can vary depending on the specific substrates and activating agents used. chim.it
For instance, the reaction can be carried out at room temperature or elevated temperatures. chim.it The use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF) has been shown to facilitate the cyclization of O-acylamidoximes at room temperature, often reducing reaction times. rjptonline.org
| Starting Materials | Reagents and Conditions | Key Features | Reference |
|---|---|---|---|
| Amidoximes and Carboxylic Acids | EDC, DCC, or CDI as activating agents; thermal or base-catalyzed cyclization. | Wide substrate scope, allows for diverse substitution patterns. | chim.itnih.gov |
| Amidoximes and Acyl Chlorides | Pyridine (B92270) or other base, often at room temperature followed by heating. | Utilizes readily available acyl chlorides. | rjptonline.org |
| O-Acylamidoximes | TBAF in THF at room temperature. | Mild conditions, reduced reaction times. | rjptonline.org |
1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides
Another fundamental approach to the synthesis of 1,2,4-oxadiazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a nitrile. chim.itchem-station.com This [3+2] cycloaddition is a powerful tool for constructing the heterocyclic ring. chim.it Nitrile oxides are typically generated in situ from the corresponding aldoximes via oxidation or from hydroximoyl chlorides by dehydrohalogenation. nih.govmdpi.com
The reaction of a nitrile oxide with a nitrile affords the 3,5-disubstituted 1,2,4-oxadiazole directly. organic-chemistry.org This method is particularly useful for synthesizing 1,2,4-oxadiazoles with specific substitution patterns that may be less accessible through the amidoxime route. The regioselectivity of the cycloaddition is generally high, leading to the desired 1,2,4-oxadiazole isomer. nih.gov However, a common side reaction is the dimerization of the nitrile oxide to form a furoxan. chem-station.commdpi.com
| Dipole | Dipolarophile | Generation of Nitrile Oxide | Key Features | Reference |
|---|---|---|---|---|
| Nitrile Oxide | Nitrile | Oxidation of aldoximes or dehydrohalogenation of hydroximoyl chlorides. | Direct formation of the 1,2,4-oxadiazole ring; high regioselectivity. | chim.itnih.govorganic-chemistry.org |
Microwave-Assisted Synthetic Protocols
Microwave irradiation has emerged as a valuable technique for accelerating the synthesis of 1,2,4-oxadiazoles. nih.govrsc.orgnih.gov This non-conventional energy source can significantly reduce reaction times, improve yields, and often leads to cleaner reaction profiles compared to conventional heating. nih.govwjarr.comias.ac.in
Both the amidoxime cyclization and 1,3-dipolar cycloaddition pathways can be efficiently conducted under microwave conditions. nih.govresearchgate.net For example, the one-pot reaction of nitriles, hydroxylamine (B1172632), and Meldrum's acid under solvent-free microwave irradiation provides 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. organic-chemistry.org Similarly, the cyclization of O-acyl amidoximes can be rapidly achieved using microwave heating, sometimes in the absence of a solvent. ias.ac.innih.gov The use of polymer-supported reagents in combination with microwave heating has also been reported as a rapid and efficient method for the synthesis and purification of 1,2,4-oxadiazoles. acs.org
| Reaction Type | Key Advantages | Example Condition | Reference |
|---|---|---|---|
| Amidoxime Cyclization | Reduced reaction times, higher yields, cleaner reactions. | Carboxylic acids and amidoximes, one-pot, two-step. | nih.gov |
| Solvent-Free Synthesis | Environmentally friendly, simplified work-up. | Nitriles, hydroxylamine, and Meldrum's acid. | organic-chemistry.org |
| Polymer-Supported Synthesis | Facilitated purification. | PS-Carbodiimide/HOBt or HBTU/PS-BEMP. | acs.org |
One-Pot Synthetic Procedures
One-pot syntheses of 1,2,4-oxadiazoles are highly desirable as they offer increased efficiency by reducing the number of isolation and purification steps. rsc.org Several one-pot methodologies have been developed, often starting from readily available materials like nitriles and aldehydes. rsc.org
A notable example is the base-mediated one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from nitriles, aldehydes, and hydroxylamine hydrochloride, where the aldehyde serves as both a substrate and an oxidant. rsc.org Another efficient one-pot procedure involves the reaction of nitriles with hydroxylamine to form an amidoxime in situ, which is then reacted with a carboxylic acid derivative without isolation of the intermediate. ias.ac.in These methods are often characterized by their simplicity and good to excellent yields. nih.gov The use of superbasic media like NaOH/DMSO at room temperature has also enabled the one-pot synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters. researchgate.net
Targeted Synthesis of 3-Methyl-5-(piperazin-1-yl)-1,2,4-oxadiazole and Related Analogs
The synthesis of 1,2,4-oxadiazoles bearing nitrogen-containing heterocycles such as piperazine (B1678402) and piperidine (B6355638) is of significant interest due to the prevalence of these moieties in bioactive molecules. researchgate.netacs.org
Methodologies for Incorporating Piperazine and Piperidine Moieties onto the 1,2,4-Oxadiazole Core
The incorporation of piperazine and piperidine groups onto the 1,2,4-oxadiazole scaffold can be achieved through several synthetic strategies. A common approach involves the construction of the 1,2,4-oxadiazole ring with a reactive handle, followed by the introduction of the piperazine or piperidine moiety. acs.orgthieme-connect.com
For instance, a 5-(chloromethyl)-1,2,4-oxadiazole (B2962313) can be synthesized and subsequently reacted with a substituted piperazine or piperidine to form the desired product via nucleophilic substitution. thieme-connect.com An alternative strategy involves the use of a piperazine- or piperidine-containing carboxylic acid derivative in the cyclization reaction with an amidoxime. mdpi.com
In the context of synthesizing this compound, a plausible route would involve the reaction of acetamidoxime (B1239325) with a suitable piperazine-containing carbonyl compound. For example, the reaction of acetamidoxime with piperazine-1-carbonyl chloride would likely yield an O-acyl amidoxime intermediate, which upon cyclodehydration, would afford the target molecule.
Another approach could involve the synthesis of a 5-substituted-1,2,4-oxadiazole that can be subsequently converted to the 5-piperazinyl derivative. For example, a 5-amino-1,2,4-oxadiazole (B13162853) could potentially be elaborated to the desired piperazine analog through various C-N bond-forming reactions. The synthesis of 1,2,4-oxadiazol-3-yl)piperazines has been reported via the reaction of amidoximes with esters in the presence of potassium carbonate in DMSO. mdpi.com Furthermore, a Ph3P-I2 mediated amination of 1,2,4-oxadiazol-5(4H)-ones with tertiary amines can provide 5-dialkylamino 1,2,4-oxadiazoles, which could be a potential route for introducing the piperazine moiety. organic-chemistry.org
| Synthetic Approach | Description | Potential Application | Reference |
|---|---|---|---|
| Post-Cyclization Functionalization | Introduction of the piperazine/piperidine moiety onto a pre-formed 1,2,4-oxadiazole ring with a reactive group (e.g., chloromethyl). | Synthesis of a diverse library of analogs by varying the piperazine/piperidine derivative. | thieme-connect.com |
| Pre-Cyclization Incorporation | Using a piperazine/piperidine-containing building block (e.g., carboxylic acid derivative) in the 1,2,4-oxadiazole ring formation reaction. | Direct synthesis of the target molecule. | mdpi.com |
| Amination of Oxadiazolones | Ph3P-I2 mediated amination of 1,2,4-oxadiazol-5(4H)-ones with tertiary amines. | A potential route to 5-piperazinyl-1,2,4-oxadiazoles. | organic-chemistry.org |
Alkylation Reactions Utilizing Chloromethyl-Oxadiazole Intermediates
A common and effective method for the synthesis of piperazine-containing 1,2,4-oxadiazoles involves the alkylation of a piperazine derivative with a chloromethyl-oxadiazole intermediate. thieme-connect.comacs.org This reaction pathway provides a versatile route to a variety of substituted compounds. The general scheme involves the initial formation of a 3-substituted-5-(chloromethyl)-1,2,4-oxadiazole, which then undergoes nucleophilic substitution with piperazine or its derivatives. nih.govacs.org
For the synthesis of this compound, the key intermediate would be 3-methyl-5-(chloromethyl)-1,2,4-oxadiazole. The reaction conditions for such alkylations have been optimized, with good yields often achieved using a base in a suitable solvent. thieme-connect.comacs.org For instance, the reaction of 3-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)phenol with arylpiperazine derivatives proceeded efficiently in the presence of pyridine in tetrahydrofuran (THF) at room temperature. thieme-connect.comacs.org
Table 1: Optimization of Alkylation Reaction Conditions
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | DIPEA | THF | rt | 16 | 37 |
| 2 | TEA | THF | rt | 16 | 35 |
| 3 | K2CO3 | THF | rt | 24 | 29 |
| 4 | Pyridine | THF | rt | 16 | 81 |
Data adapted from a study on analogous 3-(5-((4-arylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-2-yl)phenol derivatives. acs.org
Derivatization through Functional Group Modifications on the Piperazine Moiety
Once the this compound core is synthesized, further structural diversity can be achieved by modifying the functional groups on the piperazine ring. The secondary amine of the piperazine moiety is a key site for such derivatizations. These modifications can significantly influence the molecule's physicochemical properties and biological activity. nih.govtandfonline.com
Formation of Carboxamide Linkages with Piperazine-Containing Oxadiazoles
The secondary amine of the piperazine ring in this compound can also be acylated to form carboxamide linkages. This is a widely used strategy to introduce a variety of substituents and build more complex molecules. A series of novel aryl and heteroaryl substituted N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamides have been synthesized and evaluated for their biological activity. nih.gov The formation of the carboxamide bond is typically achieved by reacting the piperazine-containing oxadiazole with a carboxylic acid, acyl chloride, or another activated carboxylic acid derivative.
Advanced Derivatization and Hybrid Molecule Synthesis
Construction of Multicyclic Systems Incorporating the 1,2,4-Oxadiazole-Piperazine Motif
The 1,2,4-oxadiazole-piperazine scaffold can serve as a building block for the construction of more complex, multicyclic systems. nih.govthieme-connect.com For example, derivatives of 3-(5-((4-arylpiperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)phenol were further reacted with epibromohydrin, followed by ring-opening with secondary amines to produce propan-2-olamine derivatives. thieme-connect.com This approach allows for the synthesis of hybrid molecules that combine the structural features of the 1,2,4-oxadiazole-piperazine core with other pharmacophoric groups. nih.govthieme-connect.com
Introduction of Diverse Substituents for Structural Exploration
To explore the structure-activity relationships (SAR) of this compound derivatives, a wide range of substituents can be introduced at various positions. The substitution on the piperazine ring is a primary focus for introducing diversity. nih.govacs.org For instance, in related series, various substituted phenyl groups have been attached to the piperazine nitrogen, leading to compounds with different electronic and steric properties. acs.orgresearchgate.net
Table 2: Examples of Substituents on the Piperazine Moiety
| Compound | R Group on Piperazine |
|---|---|
| 7a | 4-(Trifluoromethyl)phenyl |
| 7b | 4-Fluorophenyl |
| 7c | 4-Chlorophenyl |
Data derived from analogous 3-(5-((4-arylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-3-yl)phenol derivatives. acs.org
Structure Activity Relationship Sar Studies and Rational Molecular Design
SAR Principles for 1,2,4-Oxadiazole (B8745197) Derivatives in General Medicinal Chemistry
The 1,2,4-oxadiazole ring is a versatile scaffold in drug discovery, valued for its favorable physicochemical properties and its ability to act as a bioisostere for ester and amide groups, offering enhanced metabolic stability. mdpi.comnih.gov This heterocyclic system provides a rigid core that can be strategically functionalized at the C-3 and C-5 positions to modulate pharmacological activity. mdpi.com General SAR principles for 1,2,4-oxadiazole derivatives reveal that the nature of the substituents at these positions significantly influences their biological profile. For instance, in the context of anticancer agents, 3,5-diarylsubstituted derivatives of 1,2,4-oxadiazole have been identified as potent inducers of apoptosis. nih.gov Furthermore, the introduction of electron-donating groups (EDG) has been shown to enhance antiproliferative potency in certain series, while electron-withdrawing groups (EWG) can either increase or decrease activity depending on the specific molecular context and target. nih.gov The 1,2,4-oxadiazole moiety can engage in specific interactions, such as hydrogen bonding, which is a crucial aspect of its bioisosteric equivalence to esters and amides. nih.gov
SAR Profiling of 3-Methyl-5-(piperazin-1-yl)-1,2,4-oxadiazole Analogs
The SAR of analogs of this compound is a nuanced interplay of the substituents at various positions, the conformational flexibility of the piperazine (B1678402) ring, and the resulting electronic and steric properties of the molecule.
The substituents at the C-3 and C-5 positions of the 1,2,4-oxadiazole ring are critical determinants of biological activity. In the parent compound, a methyl group at C-3 and a piperazin-1-yl group at C-5 define its core structure. Alterations at these positions have been systematically explored to understand their impact on potency and selectivity.
For a series of 1,2,4-oxadiazole-based antibacterials, modifications at the C-3 position (analogous to the methyl group in the subject compound) with moieties like 4-phenol, 4-chloropyrazole, or 5-indole were found to be favorable for activity against S. aureus. nih.gov This suggests that larger, more complex substituents at this position can be well-tolerated and may enhance binding to the biological target.
Regarding the C-5 position, which is occupied by the piperazine ring in the subject compound, substitutions on this ring are crucial. For antibacterial oxadiazoles, hydrophobic substituents, particularly halogens, on an aryl ring attached to the oxadiazole were generally well-tolerated. nih.gov While this is not a direct analog to the piperazine at C-5, it highlights the importance of the physicochemical properties of the C-5 substituent.
A quantitative structure-activity relationship (QSAR) study on a series of nih.goveurekaselect.comresearchgate.netoxadiazoles as S1P1 receptor agonists indicated that the mechanism of action for 3-substituted and 5-(substituted phenyl)- nih.goveurekaselect.comresearchgate.netoxadiazoles could be different, necessitating separate models for analysis. This underscores the distinct roles the C-3 and C-5 substituents play in molecular recognition. For compounds with variations at the 5-phenyl ring, electronic and polarization effects, along with specific structural fragments, were identified as key governing features for their agonist activity.
| Position | Substituent Type | Observed Effect on Activity | Example Context | Reference |
|---|---|---|---|---|
| C-3 | Aryl/Heteroaryl (e.g., 4-phenol, 4-chloropyrazole) | Generally favorable for antibacterial activity | Antibacterial agents against S. aureus | nih.gov |
| C-5 | Aryl with EWG/EDG | Activity can be increased or decreased depending on the specific group and target | Antiproliferative agents | nih.gov |
| C-5 | Substituted Phenyl | Electronic and polarization effects are important for receptor agonism | S1P1 Receptor Agonists | |
| C-3 and C-5 | Diaryl | Potent inducers of apoptosis | Anticancer agents | nih.gov |
Stereochemistry can play a profound role in the biological activity of piperazine-containing compounds. Although not always substituted on the ring carbons, when they are, the resulting stereoisomers can exhibit different pharmacological profiles. researchgate.net The spatial arrangement of atoms is critical for establishing specific non-covalent interactions, such as π-π stacking, with aromatic residues in a protein's active site. nih.gov The 1,2,4-oxadiazole ring itself can participate in such stacking interactions, which are important for ligand-protein binding. nih.gov
Substituents on the distal nitrogen of the piperazine ring (N4) are pivotal for modulating the pharmacokinetic and pharmacodynamic properties of this compound analogs. The electronic nature of these substituents can affect the basicity of the piperazine nitrogen, which in turn can influence its interaction with target receptors and its pharmacokinetic profile. nih.gov
SAR studies on various classes of piperazine-containing drugs have shown that N-aryl or N-alkyl substituents can dramatically alter biological activity. For example, in a series of oxadiazole-piperazine conjugates, various substituted benzyl and phenyl groups were introduced on the piperazine nitrogen, leading to compounds with potent inhibitory activity against enzymes implicated in Alzheimer's disease. nih.gov The nature of the substituent (e.g., electron-donating like methoxy or electron-withdrawing like nitro) on the N-aryl ring of the piperazine influenced the inhibitory potency. nih.gov
The steric bulk of the N-substituent is also a critical factor. The size and shape of the substituent can dictate whether the molecule can be accommodated within the binding site of the target protein. In some cases, larger, bulkier groups may enhance binding by occupying additional hydrophobic pockets, while in other cases, they may lead to steric clashes and a loss of activity.
| N-Substituent | Electronic Effect | Steric Effect | Impact on Biological Activity | Example Target | Reference |
|---|---|---|---|---|---|
| 4-Methylbenzyl | Electron-donating | Moderate bulk | Potent enzyme inhibition | Acetylcholinesterase | nih.gov |
| 4-Nitrophenyl | Electron-withdrawing | Moderate bulk | Potent enzyme inhibition | Acetylcholinesterase | nih.gov |
| p-Tolyl | Electron-donating | Moderate bulk | Potent enzyme inhibition | Acetylcholinesterase | nih.gov |
| 4-Methoxyphenyl | Strongly electron-donating | Moderate bulk | Potent enzyme inhibition | Acetylcholinesterase | nih.gov |
Molecular Design Strategies Based on SAR Data
The insights gained from SAR studies are instrumental in the rational design of new molecules with improved therapeutic properties.
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity. For 1,2,4-oxadiazole derivatives, the pharmacophore typically includes hydrogen bond acceptors (the nitrogen and oxygen atoms of the oxadiazole ring), hydrogen bond donors, and hydrophobic features contributed by the substituents. researchgate.net
Based on SAR data, a pharmacophore model for a class of antibacterial oxadiazoles was developed. This model highlighted the importance of specific substitutions at what corresponds to the C-3 position and the nature of the substituent at the C-5 position. nih.gov Optimization of the pharmacophore involves modifying the lead compound to better match the ideal arrangement of functional groups. This can include altering the substituents on the 1,2,4-oxadiazole and piperazine rings to enhance interactions with the target, improve selectivity, and optimize pharmacokinetic properties. For instance, the piperazine moiety is often introduced into drug molecules to improve their pharmacokinetic profiles. researchgate.net The systematic exploration of different N-substituents on the piperazine ring is a key strategy for optimizing lead compounds. mdpi.comresearchgate.net
Design of Ligands with Specific Receptor Affinities
The rational design of ligands based on the this compound scaffold is a key strategy for achieving high affinity and selectivity for specific biological targets. Structure-activity relationship (SAR) studies have demonstrated that modifications to both the piperazine and oxadiazole moieties significantly influence receptor binding.
A notable area of investigation involves the development of selective inhibitors for Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme in various cellular pathways. Research into a series of N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide inhibitors revealed that the nature of substituents on the phenyl ring of the piperazine and the terminal heterocyclic fragment of the oxadiazole core is critical for inhibitory activity. nih.gov For instance, compounds featuring 3,4-dimethyl or 2-methoxy substituents on the phenyl ring, combined with a 3-pyridine fragment attached to the 1,2,4-oxadiazole, have shown potent and selective inhibition of GSK-3β, with IC₅₀ values of 0.35 µM and 0.41 µM, respectively. nih.gov This highlights the importance of specific substitution patterns for achieving high-affinity binding to the target kinase.
Similarly, SAR studies on related structures have explored affinity for other receptors, such as sigma (σ) receptors. Studies on chiral nonracemic (piperazin-2-yl)methanol derivatives indicated that introducing an additional phenyl residue on the N-4 substituent of the piperazine ring is favorable for high σ₁-receptor affinity. researchgate.net The p-methoxybenzyl substituted piperazine, in particular, demonstrated the highest affinity in its series with a Kᵢ value of 12.4 nM. researchgate.net These findings suggest that strategic additions to the piperazine ring of the core molecule can direct its binding preference towards specific receptor subtypes.
Table 1: SAR of N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide Derivatives as GSK-3β Inhibitors Data sourced from literature. nih.gov
| Phenyl Ring Substituent | Terminal Heterocycle | GSK-3β IC₅₀ (µM) |
| 3,4-dimethyl | 3-pyridine | 0.35 |
| 2-methoxy | 3-pyridine | 0.41 |
Modulation of Molecular Properties for Enhanced Biological Response
One of the key roles of the 1,2,4-oxadiazole moiety is to act as a bioisosteric replacement for chemically or metabolically labile groups, such as esters and amides. nih.gov This substitution can significantly improve a molecule's metabolic stability, a crucial factor for its pharmacokinetic profile and in vivo efficacy. The inherent chemical and heat resistance of the 1,2,4-oxadiazole ring makes it a privileged scaffold in drug design. nih.gov
Table 2: Role of the 1,2,4-Oxadiazole Moiety in Modulating Molecular Properties
| Property Modulated | Mechanism/Role | Consequence for Biological Response |
| Metabolic Stability | Bioisosteric replacement of esters/amides nih.gov | Enhanced pharmacokinetic profile |
| Molecular Geometry | Aromatic linker to orient substituents acs.org | Optimized ligand-receptor binding |
| Hydrogen Bonding | Acts as a hydrogen bond acceptor acs.org | Improved binding affinity and selectivity |
| Physicochemical Profile | Contributes to stability and tunable properties nih.govnih.gov | Improved solubility and permeability |
Mechanistic Investigations and Molecular Target Identification
Elucidation of Biological Pathways and Molecular Interactions
The 1,2,4-oxadiazole (B8745197) ring, often linked to a piperazine (B1678402) moiety, serves as a versatile scaffold for designing enzyme inhibitors. Docking studies across various targets consistently show that this structural arrangement facilitates critical molecular interactions within the active or allosteric sites of enzymes. These interactions typically involve hydrogen bonding, π-π stacking, and hydrophobic interactions with key amino acid residues.
For instance, in kinase inhibition, these compounds often act as ATP-competitive inhibitors, occupying the ATP-binding pocket and preventing the phosphorylation of downstream substrates. This mode of action disrupts signaling cascades crucial for cell survival, proliferation, and migration, such as the FAK-mediated PI3K/AKT pathway. mdpi.com In the case of sirtuins, a substrate-competitive and cofactor non-competitive binding mode has been proposed, where the oxadiazole core fits into the enzyme's selectivity pocket. chemrxiv.orgchemrxiv.org For cholinesterases, derivatives have shown a mixed-type inhibition, suggesting binding to both the catalytic active site and the peripheral anionic site (PAS), which is particularly relevant for preventing amyloid-β aggregation in Alzheimer's disease. nih.gov The inhibition of monoamine oxidases is also a key mechanism, impacting the levels of neurotransmitters in the brain. nih.govpreprints.org
Identification and Characterization of Specific Protein and Enzyme Targets
Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase implicated in numerous cellular processes, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. acs.orgmdpi.com A series of novel aryl and heteroaryl substituted N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamides have been synthesized and evaluated as inhibitors of GSK-3β. The research found that the inhibitory activity was highly dependent on the substituents on the phenyl ring and the nature of the terminal heterocyclic fragment. The most potent compounds in this series demonstrated selective inhibition of GSK-3β with IC50 values in the sub-micromolar range. nih.gov For example, compounds with 3,4-dimethyl or 2-methoxy substituents on the phenyl ring connected to a 3-pyridine fragment on the oxadiazole ring showed significant potency. nih.gov
| Compound | Substituents | GSK-3β IC50 (μM) | Reference |
|---|---|---|---|
| N-[3-(4-(3,4-dimethylphenyl)piperazin-1-yl)propyl]-3-(pyridin-3-yl)-1,2,4-oxadiazole-5-carboxamide | 3,4-dimethylphenyl, 3-pyridine | 0.35 | nih.gov |
| N-[3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl]-3-(pyridin-3-yl)-1,2,4-oxadiazole-5-carboxamide | 2-methoxyphenyl, 3-pyridine | 0.41 | nih.gov |
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a vital role in tumor progression and metastasis. rsc.org The oxadiazole-piperazine scaffold has been explored for the development of potent FAK inhibitors. A study reported a series of 1,3,4-oxadiazole-2(3H)-thione derivatives containing a piperazine skeleton. One notable compound from this series, which combines 1,4-benzodioxan, 1,3,4-oxadiazole (B1194373), and piperazine rings, exhibited the most potent anti-FAK inhibitory activity with an IC50 of 0.78 μM. nih.gov Computational docking studies confirmed that this compound interacts with key residues in the active site of FAK. nih.gov These findings highlight the potential of this chemical class in developing anticancer agents targeting FAK. mdpi.commdpi.com
| Compound ID | Structure Description | FAK IC50 (μM) | Reference |
|---|---|---|---|
| 5m | 5-(2,3-dihydrobenzo[b] chemrxiv.orgnih.govdioxin-6-yl)-3-((4-(3(trifluoromethyl)phenyl)piperazin-1-yl)methyl)-1,3,4-oxadiazole-2(3H)-thione | 0.78 | nih.gov |
| 36 | 1,2,4-oxadiazole-2(3H)-thione derivative | 0.78 | rsc.org |
| 24 | 1,3,4-oxadiazole-2(3H)-thione derivative with 1,4-benzodioxan and piperazine tail | 0.78 | mdpi.com |
Sirtuins are a class of NAD+-dependent deacetylases involved in various pathological conditions, including cancer. aging-us.com Sirtuin 2 (Sirt2) has emerged as a significant therapeutic target. aging-us.com A 1,2,4-oxadiazole-based scaffold was identified as an inhibitor of both human Sirt2 and its ortholog in Schistosoma mansoni. chemrxiv.org Structure-activity relationship studies on these analogs have shown potent inhibition of Sirt2 deacetylation and demyristoylation. chemrxiv.org One lead compound, TCMDC-143362, showed good inhibitory activity against Sirt2 (IC50 = 3.6 ± 1.0 µM). chemrxiv.orgchemrxiv.org Kinetic analyses and docking experiments confirmed a substrate-competitive binding mode. chemrxiv.org Optimized analogs demonstrated the ability to reduce cancer cell viability and migration, correlating with their Sirt2 inhibitory potency. chemrxiv.org
| Compound | Sirt2 IC50 (μM) (Deacetylation) | Sirt2 IC50 (μM) (Demyristoylation) | Reference |
|---|---|---|---|
| TCMDC-143362 | 3.6 ± 1.0 | 11 | chemrxiv.orgchemrxiv.org |
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary strategy for managing Alzheimer's disease. semanticscholar.orgnih.gov Hybrid conjugates of 5-phenyl-1,3,4-oxadiazole and piperazine have been rationally designed and evaluated as inhibitors of these enzymes. One lead compound, featuring a pyridyl substitution on the piperazine nitrogen, emerged as a highly potent inhibitor of human AChE (hAChE) with an IC50 value of 0.103 ± 0.0172 μM, while showing selectivity over human BuChE (hBChE) (IC50 ≥ 10 μM). nih.gov Kinetic studies revealed a mixed-type inhibition mechanism for hAChE. nih.gov This dual binding ability is significant as interaction with the PAS of AChE can also inhibit the enzyme-induced aggregation of amyloid-β peptide. nih.govacs.org
| Compound ID | Description | hAChE IC50 (μM) | hBChE IC50 (μM) | Reference |
|---|---|---|---|---|
| 5AD | Oxadiazole-piperazine conjugate with a pyridyl substitution | 0.103 ± 0.0172 | ≥ 10 | nih.gov |
Monoamine oxidases (MAOs) are key enzymes in the metabolism of monoaminergic neurotransmitters, and their inhibition is a well-established approach for treating neurodegenerative disorders like Parkinson's disease and depression. nih.govpreprints.orgresearchgate.net Recent studies have focused on oxadiazole-piperazine derivatives as potential MAO inhibitors. A series of these derivatives were designed, synthesized, and screened for their inhibitory activities against human MAO-A and MAO-B. One compound in particular, 2-{[5-({[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,4-oxadiazol-2-yl)thio]}-1-(4-chlorophenyl)ethan-1-one, was identified as the most effective agent against the MAO-A enzyme, with an IC50 value of 0.116 ± 0.004 µM. dergipark.org.tr Another study on a 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole compound demonstrated highly potent and selective inhibition of MAO-B, with an IC50 value of 0.036 μM. preprints.org These results suggest that the oxadiazole-piperazine scaffold is a promising framework for developing new and effective MAO inhibitors. dergipark.org.trnih.gov
| Compound | Target | IC50 (μM) | Reference |
|---|---|---|---|
| 2-{[5-({[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,4-oxadiazol-2-yl)thio]}-1-(4-chlorophenyl)ethan-1-one | MAO-A | 0.116 ± 0.004 | dergipark.org.tr |
| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | MAO-B | 0.036 | preprints.org |
Tyrosine Kinase Inhibition
The piperazine ring is a common scaffold in the development of various kinase inhibitors. Derivatives of piperazine have been investigated for their anticancer activity through mechanisms that include the inhibition of several tyrosine kinases such as anaplastic lymphoma kinase (ALK), BCR-Abl, RET kinase, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor 2 (VEGFR-2). Similarly, the 1,2,4-oxadiazole nucleus has been incorporated into molecules designed as tyrosine kinase inhibitors. However, specific studies detailing the inhibitory activity of 3-Methyl-5-(piperazin-1-yl)-1,2,4-oxadiazole against any tyrosine kinase are not available in the current body of scientific literature.
Modulation of Neurotransmitter Receptors
The piperazine pharmacophore is a well-established component in a multitude of compounds targeting various neurotransmitter receptors. Literature reviews indicate that piperazine derivatives have been explored for their activity on receptors for neurotransmitters such as acetylcholine, GABA, glutamate, dopamine (B1211576), norepinephrine, serotonin, and histamine. The 1,2,4-oxadiazole ring is also present in compounds that have been identified as benzodiazepine (B76468) receptor ligands, muscarinic receptor agonists, and 5-HT3 receptor antagonists.
A specific series of piperazinyl-oxadiazole derivatives has been identified as selective sphingosine-1-phosphate (S1P1) receptor agonists. These compounds were optimized from a high-throughput screening hit to produce potent and selective S1P1 agonists, which were shown to induce lymphopenia in rats upon oral administration.
Despite the prevalence of these scaffolds in neuropharmacology, there is no specific data available from published studies on the binding affinity or modulatory effects of this compound on benzodiazepine, dopamine D4, muscarinic, 5-HT3, or sphingosine-1-phosphate receptors.
Inhibition of Key Enzymes in Pathogens
The search for novel chemotherapeutic agents against trypanosomatids has led to the investigation of various enzyme inhibitors. Trypanothione reductase (TryR) is a key enzyme in the redox metabolism of these parasites and a validated drug target. While various compounds have been studied as TryR inhibitors, there is no specific information on the activity of this compound against this enzyme.
Cruzain, the major cysteine protease of Trypanosoma cruzi, is another critical target for the development of anti-Chagas disease agents. Research has demonstrated that N-acylhydrazones bearing a 3-(4-substituted-aryl)-1,2,4-oxadiazole scaffold exhibit antitrypanosomal activity, and molecular docking studies have suggested their potential to interact with the cruzain structure. However, no studies have specifically evaluated this compound as a cruzain inhibitor. Information regarding the inhibition of TcGAPDH (glyceraldehyde-3-phosphate dehydrogenase from T. cruzi) by this specific compound is also not available.
Inhibition of Methionine Aminopeptidase (MetAP)
Methionine aminopeptidases (MetAPs) are enzymes that play a crucial role in protein maturation and are considered targets for antibacterial and anticancer agents. While various heterocyclic compounds have been explored as MetAP inhibitors, there is no published research specifically investigating the inhibitory effects of this compound on this enzyme.
Modulation of Nuclear Factor κB (NF-κB) Signaling
The transcription factor Nuclear Factor κB (NF-κB) is a key regulator of inflammatory responses and cellular proliferation, making it a therapeutic target in cancer and inflammatory diseases. Both piperazine and oxadiazole moieties have been incorporated into molecules designed to inhibit the NF-κB signaling pathway. For instance, piperazine-linked pyrimidines have been developed as binders of the p65 subunit of NF-κB. Additionally, certain 1,3,4-oxadiazole derivatives have been shown to induce anticancer activity by targeting NF-κB in hepatocellular carcinoma cells. One study reported that a 1,3,4-oxadiazole derivative inhibited the phosphorylation of IκB and p65, and abrogated the DNA binding and transcriptional activity of NF-κB. Despite these findings with related structures, there is no direct evidence or research on the effect of this compound on the NF-κB signaling pathway.
Inhibition of Poly(ADP-ribose) Polymerase (PARP-1)
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are involved in DNA repair and are important targets in cancer therapy. The 1,2,4-oxadiazole scaffold has been featured in the design of potent PARP-1 inhibitors. For example, a compound bearing an oxadiazole moiety was reported to inhibit PARP-1 activity with a very low IC50 value. Furthermore, piperazine-substituted compounds are also being investigated as PARP inhibitors. However, specific inhibitory data, such as IC50 values, for this compound against PARP-1 are not documented in the available literature.
Targeting Insulin-like Growth Factor II Receptor Binding Protein (TIP47)
TIP47, also known as mannose-6-phosphate/insulin-like growth factor 2 receptor-binding protein, is involved in intracellular trafficking. There is currently no information available in the scientific literature to suggest that this compound has been investigated as a ligand or modulator of TIP47.
Cellular Mechanisms of Action
The 1,2,4-oxadiazole scaffold is of significant interest in oncology research due to the demonstrated ability of its derivatives to induce apoptosis and modulate the cell cycle in cancer cells. researchgate.net Similarly, compounds incorporating a piperazine ring have shown promising cytotoxic activities against malignant cells through related mechanisms. nih.gov
Studies on various derivatives have elucidated these effects. For example, certain 1,2,4-oxadiazole derivatives have been reported to induce cellular apoptosis and inhibit cyclin-dependent kinase 1 (CDK1), a key regulator of the cell cycle. researchgate.net In parallel, a novel ciprofloxacin (B1669076) derivative featuring a 7-(piperazin-1-yl) moiety was found to have a concentration-dependent anti-proliferative effect on both colorectal cancer (HCT116) and non-small cell lung carcinoma (A549) cells. nih.gov This activity was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. nih.gov The investigation revealed that this piperazine-containing compound modulated the expression of key regulatory proteins, causing an overexpression of p53 and Bax proteins while decreasing the expression of the p21 and bcl2 genes. nih.gov
| Compound Class/Derivative | Cancer Cell Line(s) | Observed Effect |
| 1,2,4-Oxadiazole derivatives | PDAC cells | Induction of apoptosis, Inhibition of CDK1 |
| 7-(piperazin-1-yl) Ciprofloxacin derivative | HCT116, A549 | G2/M phase cell cycle arrest, Induction of apoptosis |
| This table summarizes the observed effects of compounds containing the 1,2,4-oxadiazole or piperazine moiety on cancer cell lines, demonstrating their common mechanisms of inducing apoptosis and modulating the cell cycle. researchgate.netnih.gov |
Compounds containing oxadiazole and piperazine structures have been investigated for their antimicrobial properties. mdpi.comnih.gov The bacterial cell wall, particularly the lipoteichoic acid (LTA) biosynthesis pathway in Gram-positive pathogens, has been identified as a potential therapeutic target for such compounds. nih.gov
Initial studies identified a 1,3,4-oxadiazole-based small molecule, known as 1771, as an inhibitor of LTA synthesis with activity against multidrug-resistant Staphylococcus aureus (MRSA) strains. nih.gov However, further molecular studies revealed that the antimicrobial activity of compound 1771 and its more potent derivatives was, in fact, independent of the primary enzyme in the LTA pathway, lipoteichoic acid synthase (LtaS). nih.gov Neither deletion nor overexpression of the LtaS enzyme altered the susceptibility of the bacteria to these oxadiazole compounds, suggesting an alternative or additional molecular target is involved in their mechanism of action. nih.gov This challenges the classification of these compounds as strict LtaS inhibitors and indicates a more complex interaction with the bacterial cell envelope. nih.gov
Other research has shown that 1,3,4-oxadiazole derivatives incorporating a piperazine moiety can display broad-spectrum antibacterial activities, with potent effects against both Gram-positive and Gram-negative bacteria. mdpi.com
Computational and in Silico Studies
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are instrumental in predicting how a ligand, such as a derivative of 3-Methyl-5-(piperazin-1-yl)-1,2,4-oxadiazole, interacts with a biological target, typically a protein or enzyme.
Molecular docking studies on compounds containing the 1,2,4-oxadiazole (B8745197) and piperazine (B1678402) scaffolds have been conducted to predict their binding affinities and interaction modes with various biological targets. For instance, a series of novel N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamides were identified as inhibitors of GSK-3β kinase. The most effective compounds in this series demonstrated inhibitory concentrations (IC50) as low as 0.35 µM and 0.41 µM, indicating strong binding affinity nih.gov.
In other research focusing on related oxadiazole isomers, derivatives were docked against targets like the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and the Epidermal Growth Factor Receptor (EGFR). While showing selectivity for VEGFR2, these compounds exhibited binding energies against EGFR ranging from -31.01 to -34.19 kJ/mol nih.gov. Similarly, studies on 1,3,4-oxadiazole (B1194373) derivatives as potential inhibitors for cyclin-dependent kinase 2 (CDK-2) reported favorable docking scores of -10.654 and -10.169 kcal/mol, which were superior to the reference ligand's score of -9.919 kcal/mol researchgate.net. These findings underscore the utility of docking simulations in quantifying the binding potential of oxadiazole-based compounds.
| Compound Class | Target | Predicted Affinity Metric | Value | Reference |
|---|---|---|---|---|
| N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamides | GSK-3β | IC50 | 0.35 µM | nih.gov |
| 1,3,4-Oxadiazole derivative 7g | EGFR | Binding Energy | -31.01 kJ/mol | nih.gov |
| 1,3,4-Oxadiazole derivative 7j | EGFR | Binding Energy | -33.23 kJ/mol | nih.gov |
| 1,3,4-Oxadiazole derivative 7i | EGFR | Binding Energy | -34.19 kJ/mol | nih.gov |
| 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine derivative P-1 | CDK-2 | Docking Score | -10.654 kcal/mol | researchgate.net |
| 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine derivative P-5 | CDK-2 | Docking Score | -10.169 kcal/mol | researchgate.net |
A key outcome of molecular docking is the identification of specific amino acid residues within the receptor's binding site that are critical for ligand interaction. For 1,3,4-oxadiazole derivatives targeting CDK-2, simulations revealed the formation of multiple hydrogen bonds with residues such as ASP145, THR14, GLU12, and ILE10 researchgate.net. These interactions are crucial for stabilizing the ligand-receptor complex and are indicative of the compound's inhibitory potential. Structure-activity relationship (SAR) studies on GSK-3β inhibitors also highlight that the nature of substituents on the molecule significantly influences binding, implying that specific interactions with key residues are determining factors for activity nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For 1,2,4-oxadiazole derivatives, 3D-QSAR studies have been successfully employed to guide the design of new anticancer agents researchgate.net.
In a study involving 120 different 1,2,4-oxadiazole analogs as inhibitors of Sortase A, a bacterial enzyme, 3D-QSAR models were developed to understand the structural requirements for antibacterial activity. The reliability of these models is assessed by statistical metrics; an acceptable model generally requires a squared correlation coefficient (R²) greater than 0.6 and a cross-validated R² (Q²) greater than 0.5 nih.gov. Such validated models provide valuable insights into how modifications to the molecular structure can enhance therapeutic potency.
Theoretical Approaches to Reaction Mechanisms and Selectivity
Theoretical studies can elucidate the plausible mechanisms of chemical reactions involved in the synthesis of complex molecules. The synthesis of derivatives containing both 1,3,4-oxadiazole and piperazine moieties has been described, involving key steps such as the cyclization of an intermediate to form the oxadiazole ring nih.gov. One proposed mechanism involves the conversion of a hydroxybenzohydrazide to an N'-acyl-hydroxybenzohydrazide, which is then cyclized to form the 5-(chloromethyl)-1,3,4-oxadiazole core nih.gov. This intermediate subsequently reacts with an appropriate piperazine derivative to yield the final product acs.orgresearchgate.net. Understanding these pathways is essential for optimizing reaction conditions and improving yields.
Prediction of Molecular Properties for Drug Discovery
In silico tools are widely used to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and drug-likeness of novel compounds.
Bioactivity scores are calculated based on the structural fragments of a molecule to predict its potential to interact with major classes of drug targets. For organic molecules, these scores can indicate whether a compound is likely to be active against targets like G-protein coupled receptors (GPCRs), ion channels, kinase inhibitors, nuclear receptors, and enzymes. According to established criteria, a bioactivity score greater than 0 suggests a high probability of biological activity, a score between -5.0 and 0.0 indicates moderate activity, and a score below -5.0 suggests inactivity researchtrend.net. Studies on various heterocyclic compounds, including quinazoline-piperazine derivatives, have shown that most analogs are moderately active across these target classes, supporting their potential as drug candidates researchtrend.net. In silico predictions for 1,2,4-oxadiazole derivatives also suggest they possess favorable properties such as high oral absorption and good bioavailability mdpi.com.
| Bioactivity Score | Interpretation | Predicted Target Interaction |
|---|---|---|
| > 0.00 | Biologically Active | GPCR Ligand, Kinase Inhibitor, etc. |
| -5.00 to 0.00 | Moderately Active | GPCR Ligand, Kinase Inhibitor, etc. |
| < -5.00 | Inactive | GPCR Ligand, Kinase Inhibitor, etc. |
Assessment of Drug-Likeness Parameters
Information regarding the drug-likeness parameters of this compound is not available in the reviewed literature. Typically, this assessment would involve the calculation of various physicochemical properties to determine its similarity to known drugs. Commonly used parameters include:
Lipinski's Rule of Five: This rule assesses oral bioavailability based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
Veber's Rule: This rule relates to oral bioavailability and considers the number of rotatable bonds and the polar surface area.
Ghose's Filter: This filter defines a range for physicochemical properties like molecular weight, molar refractivity, and atom count that are favorable for drug-likeness.
Without experimental or calculated data for this compound, a data table for its drug-likeness parameters cannot be generated.
In Silico ADME Predictions (e.g., Blood-Brain Barrier Penetration)
There are no available in silico ADME predictions for this compound in the scientific literature. Such predictions are vital for understanding how a compound is likely to behave in a biological system. Key ADME properties that are often predicted computationally include:
Absorption: Prediction of gastrointestinal absorption and oral bioavailability.
Distribution: Prediction of properties like blood-brain barrier (BBB) penetration, which is critical for drugs targeting the central nervous system.
Metabolism: Prediction of interactions with metabolic enzymes, such as cytochrome P450.
Excretion: Prediction of the likely routes of elimination from the body.
Due to the lack of specific research on this compound, a data table detailing its predicted ADME properties cannot be provided.
Potential Applications and Future Research Directions
Development of Agents for Neurodegenerative Disorders
The structural framework of 3-Methyl-5-(piperazin-1-yl)-1,2,4-oxadiazole is well-suited for targeting key pathological pathways in neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Alzheimer's Disease and Related Cognitive Dysfunctions
Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder characterized by cognitive decline and memory loss. Research into related compounds suggests that this compound could be investigated as a multi-target agent for AD. Studies on various 1,2,4-oxadiazole-based derivatives have demonstrated potent inhibitory activity against acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov For instance, a series of novel 1,2,4-oxadiazole (B8745197) derivatives showed excellent AChE inhibition, with some compounds being significantly more potent than the standard drug donepezil. nih.govnih.gov
Furthermore, the piperazine (B1678402) moiety is a key component in compounds designed to target beta-secretase 1 (BACE-1), an enzyme involved in the production of amyloid-β peptides that form plaques in the brains of AD patients. acs.org Hybrid conjugates of 5-phenyl-1,3,4-oxadiazole (an isomer of 1,2,4-oxadiazole) and piperazines have been rationally designed and evaluated for the management of AD, showing promise in inhibiting key enzymes. acs.org The potential for derivatives of the core compound to cross the blood-brain barrier is another critical factor, and some 1,2,4-oxadiazole analogues have shown a high likelihood of doing so in predictive studies. rsc.org
Future research should focus on synthesizing and testing this compound to determine its specific inhibitory constants against AChE and BACE-1. Structure-activity relationship (SAR) studies could explore how modifications to the methyl and piperazine groups influence target affinity and selectivity.
Parkinson's Disease
The pathology of Parkinson's disease (PD) involves the progressive loss of dopamine-producing neurons. A key therapeutic strategy is the inhibition of monoamine oxidase-B (MAO-B), an enzyme that metabolizes dopamine (B1211576). Several 1,2,4-oxadiazole derivatives have been identified as potent and selective MAO-B inhibitors. nih.govrsc.org For example, certain synthesized 1,2,4-oxadiazole compounds exhibited MAO-B inhibitory activity that was more potent than the reference drug biperiden. nih.gov This suggests that the 1,2,4-oxadiazole scaffold is a promising starting point for the development of new anti-Parkinsonian agents.
The research direction for this compound would involve its evaluation as an MAO-B inhibitor. Investigating its selectivity for MAO-B over MAO-A is crucial to minimize potential side effects.
Strategies for Anticancer Research
The 1,2,4-oxadiazole ring is a privileged scaffold in the design of anticancer agents due to its role in various biological processes that are central to cancer progression. researchgate.netnih.gov
Modulators of Cell Proliferation and Apoptosis
Research has demonstrated that hybrid molecules incorporating 1,2,4-oxadiazole and piperazine moieties can exhibit significant cytotoxic effects against a range of human cancer cell lines. nih.gov A study on imidazole-1,2,4-oxadiazole-piperazine hybrids revealed that certain compounds displayed high antiproliferative activity against breast, pancreatic, prostate, liver, and colorectal cancer cells. nih.gov
The mechanism of action for many of these compounds involves the induction of apoptosis (programmed cell death) and cell cycle arrest. For example, one potent hybrid compound was found to cause cell cycle arrest in the G2/M phase and a dose-dependent decrease in key cell cycle proteins. nih.gov Other 1,2,4-oxadiazole derivatives have been designed as potent inducers of apoptosis through various screening assays. rjptonline.org
Future investigations should screen this compound for its cytotoxic activity against a panel of cancer cell lines. Subsequent studies could then elucidate its mechanism of action, focusing on its effects on cell cycle progression and the induction of apoptotic pathways.
Advances in Antimicrobial and Anti-Infective Agents
The rise of antimicrobial resistance necessitates the development of novel anti-infective agents. The 1,2,4-oxadiazole scaffold has been explored for its potential in creating new classes of antibiotics. nih.gov
Antibacterial Activities, Including Against Multi-Drug Resistant Strains
Derivatives containing the 1,2,4-oxadiazole ring have shown activity against Gram-positive bacteria. nih.gov A review of anti-infective agents highlighted that this class of compounds has been used to develop non-β-lactam antibiotics effective against pathogens like Staphylococcus aureus and Enterococcus faecium, including drug-resistant strains. nih.gov Similarly, piperazine analogues containing a 1,3,4-oxadiazole (B1194373) ring have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. researchgate.netsphinxsai.com
The research on this compound should involve screening for its minimum inhibitory concentration (MIC) against a broad spectrum of pathogenic bacteria, including multi-drug resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Understanding the structural requirements for potent antibacterial activity within this specific chemical series could lead to the development of new and effective antibiotics.
Antifungal Properties
The 1,2,4-oxadiazole nucleus is a key feature in various compounds investigated for antifungal activity. mdpi.commdpi.com Derivatives of this scaffold have been synthesized and tested against a range of plant pathogenic fungi, in some cases showing significant inhibitory effects. mdpi.com Similarly, molecules incorporating a piperazine ring have been explored for the development of new antifungal agents. nih.gov
For this compound, future research could involve screening against common and resistant fungal strains, such as Aspergillus species and Candida albicans. Such studies would be necessary to determine if the combination of the methyl-oxadiazole and piperazine groups yields a synergistic antifungal effect.
Antitubercular Agents
The development of novel agents to combat Mycobacterium tuberculosis (Mtb) is a critical area of research, particularly with the rise of drug-resistant strains. semanticscholar.orgmdpi.com The 1,2,4-oxadiazole scaffold has been identified as a promising starting point for new anti-tubercular drugs. nih.govsemanticscholar.org Various substituted 1,2,4-oxadiazole derivatives have demonstrated activity against different strains of Mtb, including H37Rv, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains. semanticscholar.org Furthermore, compounds linking a 1,2,4-oxadiazole moiety to a piperazine linker have been reported in the context of anti-tubercular agent development. nih.gov Future investigations should focus on in vitro studies to determine the minimum inhibitory concentration (MIC) of this compound against various Mtb strains.
Antiviral Compounds
Heterocyclic compounds, including those with 1,2,4-oxadiazole and 1,3,4-oxadiazole cores, are widely explored for their antiviral potential. nih.govnih.govnih.gov The 1,2,4-oxadiazole ring system is present in a number of compounds that have been investigated for a range of antiviral activities. nih.gov Given the structural components of this compound, it represents a candidate for screening against various viruses. Future research would be required to evaluate its efficacy against viruses such as influenza, herpes simplex virus (HSV), or others to ascertain any potential antiviral applications. mdpi.com
Antiparasitic and Antileishmanial Agents
The search for new antiparasitic drugs is ongoing, with a focus on diseases like leishmaniasis, which is caused by protozoa of the genus Leishmania. nih.gov Derivatives of 1,2,4-oxadiazole have emerged as promising candidates in this area, showing potential as effective agents against Leishmania infantum. nih.gov The piperazine scaffold has also been incorporated into molecules with anti-schistosomal activity. wellcomeopenresearch.org Based on these precedents, this compound could be a subject for future antiparasitic and specifically antileishmanial screening. Experimental validation is needed to determine its activity against parasitic targets like Leishmania major promastigotes and amastigotes. nih.gov
Exploration of Anti-inflammatory and Immunomodulatory Roles
Compounds containing the 1,2,4-oxadiazole ring have been explored for their anti-inflammatory properties. nih.govresearchgate.net Research into related heterocyclic structures has also shown that arylpiperazine scaffolds can contribute to anti-inflammatory activity. mdpi.com Some oxadiazole derivatives have been shown to modulate immune responses by affecting the production of cytokines. researchgate.netnih.gov The potential for this compound to act as an anti-inflammatory or immunomodulatory agent is plausible but remains uninvestigated. Future studies could assess its ability to inhibit inflammatory mediators and modulate cytokine profiles in relevant in vitro and in vivo models. mdpi.com
Development of Novel Nematicidal Agents
Plant-parasitic nematodes cause significant agricultural damage, creating a need for effective nematicides. researchgate.net The 1,2,4-oxadiazole heterocycle is the core component of the nematicide tioxazafen (B1208442) and has been the focus of research to develop new agents in this class. mdpi.comnih.gov Various derivatives have shown remarkable activity against nematodes such as Bursaphelenchus xylophilus and Meloidogyne incognita. mdpi.comnih.govresearchgate.net Research into the nematicidal potential of this compound would be a novel direction, requiring bioassays against economically important nematode species to determine its efficacy.
Emerging and Underexplored Therapeutic Avenues
The diverse biological activities associated with the 1,2,4-oxadiazole and piperazine scaffolds suggest that this compound could have potential in other therapeutic areas not yet explored. nih.govresearchgate.net The broad pharmacological profile of these structural motifs includes anticancer, anticonvulsant, and analgesic properties, among others. nih.govnih.gov As there is no specific research on this compound, its full therapeutic potential remains an open field for investigation. Initial steps would involve broad-based screening against a variety of biological targets to identify any promising activities that warrant further, more focused research and development.
Antithrombotic Activity
Research into heterocyclic compounds has identified various scaffolds with anticoagulant properties. Studies on related 1,3,4-oxadiazole derivatives have shown that these compounds can significantly increase prothrombin time and clotting time, suggesting a potential role in anticoagulant therapy. rsc.org This indicates that the oxadiazole nucleus may be a valuable pharmacophore for interfering with the coagulation cascade. The specific substitution pattern of this compound presents a unique electronic and steric profile that warrants investigation for its potential to modulate coagulation factors or platelet aggregation, representing a promising area for future antithrombotic research.
Antihyperglycemic Potential
The 1,2,4-oxadiazole scaffold is present in compounds investigated for their antidiabetic properties. Specifically, a series of 1,2,4-oxadiazolidine-3,5-diones were synthesized and evaluated as oral antihyperglycemic agents in obese, insulin-resistant mouse models of Type 2 diabetes. nih.govresearchgate.net Several of these compounds were effective at normalizing plasma glucose levels. nih.govresearchgate.net Furthermore, other piperazine and piperidine (B6355638) derivatives incorporating a 1,2,4-oxadiazole ring have been explored as positive allosteric modulators of the glucagon-like peptide-1 receptor (GLP-1R), which is crucial for glucose regulation. nih.gov Given that both the oxadiazole and piperazine moieties are found in compounds with demonstrated antihyperglycemic activity, this compound is a rational candidate for screening in diabetes and metabolic disorder models. nih.govmdpi.com
Analgesic, Antiepileptic, Antidepressant, Anti-insomnia, Anti-oedema, and Antitussive Activities
The combination of the 1,2,4-oxadiazole ring and a piperazine group strongly suggests potential activity within the central nervous system (CNS).
Analgesic and Anti-oedema Activities: Numerous studies have demonstrated the analgesic and anti-inflammatory (which relates to anti-oedema effects) properties of compounds containing oxadiazole and triazole rings. researchgate.netnih.gov For instance, certain imidazolyl-1,3,4-oxadiazole derivatives showed significant analgesic and anti-inflammatory responses in writhing and carrageenan-induced rat paw edema tests, respectively. nih.govnih.gov The activity of these related compounds suggests that this compound could be a candidate for development as a novel analgesic or anti-inflammatory agent.
Antiepileptic Activity: The oxadiazole scaffold has been incorporated into molecules designed as potential anticonvulsant agents. tandfonline.com Studies on novel 1,3,4-oxadiazole derivatives have demonstrated their potential as effective anticonvulsants in both maximal electroshock seizure and pentylenetetrazol-induced seizure models, supporting the development of these scaffolds for epilepsy treatment. thieme-connect.com
Antidepressant Activity: This is a particularly promising area, as both the piperazine and oxadiazole moieties are features of known antidepressant agents. dergipark.org.tr Research has focused on piperazine-oxadiazole hybrids as monoamine oxidase (MAO) inhibitors. nih.gov Specific derivatives were found to be potent and selective inhibitors of MAO-A, a key target in depression therapy. nih.gov Other 1,3,4-oxadiazole derivatives have shown antidepressant-like effects in forced swimming test models, with some compounds exhibiting high affinity for the 5-HT1A receptor. bdpsjournal.orgnih.gov The presence of the piperazine ring in the subject compound makes it an excellent candidate for investigation as a modulator of serotonergic or other monoaminergic systems.
| Compound ID | Structure | Target | Activity (IC₅₀ or other) |
| Compound 5f | 1,3,4-Oxadiazole-Piperazine Hybrid | MAO-A | IC₅₀ = 0.96 µM |
| Compound 5g | 1,3,4-Oxadiazole-Piperazine Hybrid | MAO-A | IC₅₀ = 0.81 µM |
| Compound 10g | 1,3,4-Oxadiazole Derivative | 5-HT1A Receptor | Kᵢ = 1.52 nM |
Data sourced from studies on related piperazine-oxadiazole derivatives. nih.govnih.gov
Anti-insomnia Activity: The 1,2,4-oxadiazole ring is a key component in a class of dual orexin (B13118510) receptor antagonists (DORAs) developed for the treatment of insomnia. mdpi.com Extensive structure-activity relationship (SAR) studies led to potent DORAs that significantly increased non-REM and REM sleep in animal models. mdpi.com This precedent suggests that the this compound scaffold could be explored for its potential to modulate orexin receptors or other CNS pathways involved in sleep regulation.
Anti-oedema and Antitussive Activities: While anti-oedema activity is often linked to anti-inflammatory properties, specific research on the antitussive potential of this compound class is not widely reported. This represents a novel and unexplored area for potential investigation.
Future Perspectives in Compound Design and Synthesis
The future development of this compound and its analogues will likely be driven by modern drug discovery paradigms, including rational design, advanced screening techniques, and innovative synthetic chemistry.
Rational Design of Multi-Target Agents
The concept of designing single molecules that can modulate multiple biological targets is a growing strategy for treating complex multifactorial diseases like cancer and neurodegenerative disorders. frontiersin.orgnih.gov The 1,2,4-oxadiazole scaffold has been successfully used as a core element in designing multi-target agents. For example, hybrids of 1,2,4-oxadiazole and quinazolinone have been developed as dual EGFR/BRAFV600E inhibitors for cancer therapy. frontiersin.orgnih.gov Similarly, other derivatives have been designed as multi-target agents for Alzheimer's disease, inhibiting acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B). nih.govrsc.org The structure of this compound, with its distinct methyl and piperazine substituents, offers two key points for modification, making it an ideal candidate for rational design approaches to create novel multi-target ligands.
High-Throughput Screening and Lead Optimization
High-throughput screening (HTS) is essential for rapidly evaluating large chemical libraries to identify initial "hit" compounds. Methodologies for the high-throughput synthesis of 1,2,4-oxadiazole libraries, including in continuous flow reactors, have been developed to accelerate this process. rsc.org Should initial screening reveal a biological activity for this compound, the subsequent lead optimization phase would involve the systematic synthesis of analogues to establish a clear structure-activity relationship (SAR). This process aims to improve potency, selectivity, and pharmacokinetic properties, and has been effectively used in the development of various 1,2,4-oxadiazole-based drug candidates. mdpi.comnih.gov
Integration of Advanced Synthetic Methodologies and Computational Chemistry
Modern drug discovery heavily relies on the synergy between advanced synthesis and computational modeling.
Advanced Synthetic Methodologies: Efficient construction of the 1,2,4-oxadiazole ring and its derivatives can be achieved through various modern techniques. These include microwave-assisted synthesis and solid-phase synthesis, which offer advantages in terms of reaction times and purification. benthamdirect.com The use of flow chemistry allows for the rapid and scalable production of compound libraries for screening. rsc.org
Computational Chemistry: In silico tools are invaluable for accelerating the drug design process. Molecular docking can predict how compounds like this compound bind to specific protein targets, helping to prioritize synthetic efforts. thieme-connect.comnih.gov Quantitative Structure-Activity Relationship (QSAR) studies can build models that correlate chemical structure with biological activity, guiding the design of more potent molecules. researchgate.net Furthermore, computational prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties helps in the early identification of candidates with favorable drug-like profiles, reducing late-stage attrition. rsc.org
Q & A
Q. How can the synthesis of 3-methyl-5-(piperazin-1-yl)-1,2,4-oxadiazole be optimized for higher yields?
Methodological Answer: Optimize reaction conditions by selecting polar aprotic solvents (e.g., DMF or acetonitrile) and using catalysts like triethylamine or piperidine to enhance nucleophilic substitution efficiency. Stepwise synthesis—starting with cyclization of amidoximes followed by piperazine coupling—can reduce side reactions. Monitor progress via TLC or HPLC .
Q. What characterization techniques are critical for confirming the structure of this compound?
Methodological Answer: Use -NMR and -NMR to confirm the oxadiazole ring and piperazine substituents. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., C=N stretching at ~1600 cm). Purity (>95%) should be confirmed via reverse-phase HPLC with UV detection .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer: Stability studies show the compound is hygroscopic; store desiccated at -20°C in amber vials. Accelerated degradation studies (40°C/75% RH) over 4 weeks with HPLC monitoring reveal hydrolysis of the oxadiazole ring under acidic conditions. Use stabilizers like antioxidants (e.g., BHT) in lyophilized formulations .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the biological activity of this oxadiazole-piperazine hybrid?
Methodological Answer: Modify substituents on the oxadiazole (e.g., methyl group) and piperazine (e.g., N-alkylation) to assess impacts on bioactivity. For example, replacing the methyl group with electron-withdrawing groups enhances enzyme inhibition (e.g., acetylcholinesterase). Use in vitro assays (IC) and molecular docking (PDB: 3LD6) to validate SAR .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer: Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., 14α-demethylase, PDB: 3LD6). Analyze binding affinities and hydrogen-bonding interactions with the oxadiazole core. MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns .
Q. How to resolve contradictions in solubility vs. bioactivity data for this compound?
Methodological Answer: Use co-solvency approaches (e.g., PEG-400 or DMSO-water mixtures) to improve aqueous solubility without compromising activity. Compare logP values (experimental vs. computational) and correlate with membrane permeability (Caco-2 assays). Adjust substituents to balance hydrophilicity and target affinity .
Q. What analytical methods validate the compound’s purity in complex matrices?
Methodological Answer: Employ LC-MS/MS for trace impurity profiling (<0.1%). Use charged aerosol detection (CAD) for non-UV-active impurities. Validate methods per ICH Q2(R1) guidelines, including specificity, linearity (R > 0.995), and recovery (98–102%) .
Q. How does the compound interact with cytochrome P450 enzymes in metabolic studies?
Methodological Answer: Use human liver microsomes (HLMs) with NADPH cofactor to assess CYP3A4/2D6 inhibition. Monitor metabolites via UPLC-QTOF-MS. Compare kinetic parameters (K, V) with control substrates. Molecular docking identifies competitive vs. non-competitive inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
